spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one
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Overview
Description
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is a complex organic compound with the molecular formula C11H12N2O2. This compound features a unique spiro structure, which is characterized by a single atom that is shared by two rings. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of “spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one” are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with its targets, FGFRs, and inhibits their activity . This inhibition disrupts the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The compound’s action disrupts this process, thereby inhibiting the FGFR signaling pathway .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with an oxane moiety under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares a similar pyridine ring but lacks the spiro configuration.
Pyrrolopyrazine derivatives: Contain a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Uniqueness
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is unique due to its spiro structure, which imparts distinct chemical properties and enhances its potential for specific biological interactions. This makes it a valuable compound for targeted drug design and other specialized applications.
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-1-4-12-7-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHBRRDBGTETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=NC=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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